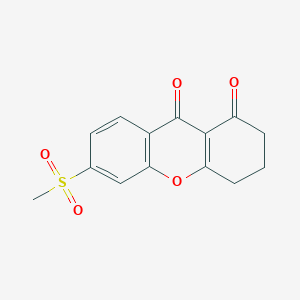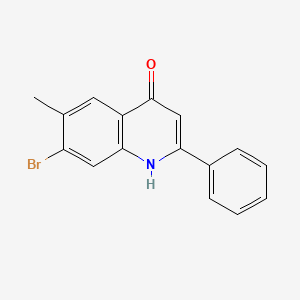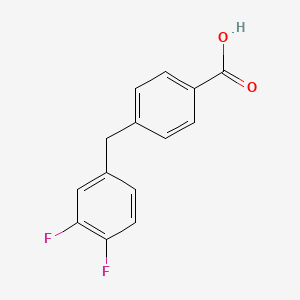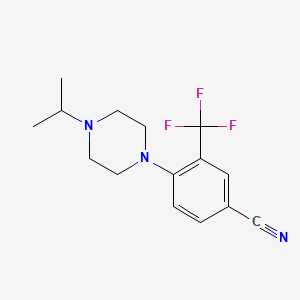![molecular formula C13H12BrN3O B12093193 8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)
8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las imidazoquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de agentes terapéuticos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona suele implicar la ciclación de precursores apropiados en condiciones específicas. Un método común es la ciclación descarboxilativa mediada por yodo de α-aminoácidos y 2-metilquinolinas en condiciones sin metales . Esta reacción se lleva a cabo en presencia de yodo en N,N-dimetilformamida (DMF) a temperaturas elevadas, lo que da lugar a rendimientos moderados a buenos del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y el desarrollo de procesos respetuosos con el medio ambiente para minimizar los residuos y reducir el uso de reactivos peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del compuesto.
Sustitución: El átomo de bromo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se emplean típicamente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden dar lugar a una variedad de imidazoquinolinas funcionalizadas.
Aplicaciones Científicas De Investigación
8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su capacidad para modular las vías biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede actuar como un agonista o antagonista de ciertos receptores, modular la actividad enzimática o interferir con la síntesis de ADN/ARN. El mecanismo exacto depende del contexto biológico específico y el objetivo de interés.
Comparación Con Compuestos Similares
Compuestos Similares
Imiquimod: Otro derivado de imidazoquinolina conocido por sus propiedades inmunomoduladoras.
Resiquimod: Similar al imiquimod, utilizado como un modificador de la respuesta inmune.
Singularidad
8-Bromo-1-isopropil-1H-imidazo[4,5-c]quinolin-2(3H)-ona es única debido a su patrón de sustitución específico, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de imidazoquinolina. Su átomo de bromo y su grupo isopropilo pueden influir en su interacción con objetivos biológicos y sus propiedades farmacocinéticas generales.
Propiedades
Fórmula molecular |
C13H12BrN3O |
|---|---|
Peso molecular |
306.16 g/mol |
Nombre IUPAC |
8-bromo-1-propan-2-yl-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C13H12BrN3O/c1-7(2)17-12-9-5-8(14)3-4-10(9)15-6-11(12)16-13(17)18/h3-7H,1-2H3,(H,16,18) |
Clave InChI |
VPHCXJUQXVYGCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C3C=C(C=CC3=NC=C2NC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(pyrazol-1-YL)propanoic acid](/img/structure/B12093127.png)


![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)

![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)
![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

